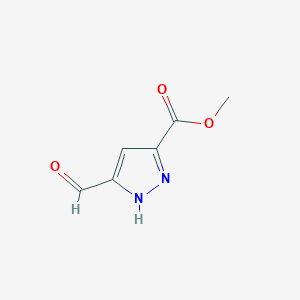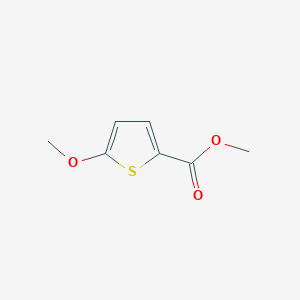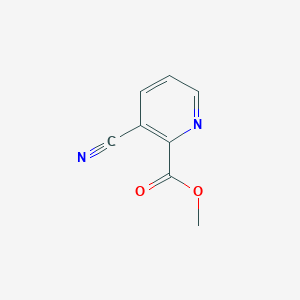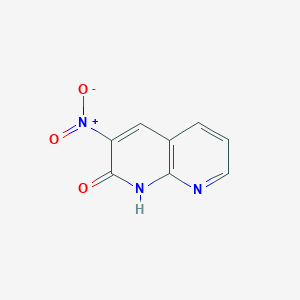
3-ニトロ-1,8-ナフチリジン-2-オール
説明
3-Nitro-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.15 . The compound is also known by its IUPAC name, 3-nitro [1,8]naphthyridin-2-ol .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 3-Nitro-1,8-naphthyridin-2-ol, has been achieved through various methods. One approach involves multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Molecular Structure Analysis
The InChI code for 3-Nitro-1,8-naphthyridin-2-ol is 1S/C8H5N3O3/c12-8-6 (11 (13)14)4-5-2-1-3-9-7 (5)10-8/h1-4H, (H,9,10,12) .Chemical Reactions Analysis
The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition– ring expansion with rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Nitro-1,8-naphthyridin-2-ol include a molecular weight of 191.15 and a molecular formula of C8H5N3O3 .科学的研究の応用
医薬品化学
3-ニトロ-1,8-ナフチリジン-2-オール誘導体は、様々な医薬品化学の用途において潜在的な利用可能性を示しています。これらには、抗癌剤、抗炎症剤、抗菌剤、抗ヒスタミン剤、降圧剤、抗マラリア剤、抗血小板凝集剤、および胃の抗分泌剤の活性が含まれます。 この化合物の医薬品化学における汎用性は、様々な生物学的標的に結合する能力に起因しています .
免疫学
免疫学的研究では、3-ニトロ-1,8-ナフチリジン-2-オールの誘導体は、免疫細胞に対する影響について研究されてきました。 例えば、これらは免疫応答を理解するために不可欠なCD4+ T細胞上の活性化マーカーを分析するために使用されてきました .
抗癌特性
この化合物は、特に抗癌特性を示す官能基化誘導体の合成において、抗癌研究で有望な結果を示しています。 これらの誘導体は、腫瘍増殖阻害やアポトーシス誘導など、癌生物学の様々な側面を研究するために使用できます .
有機合成
有機合成の分野では、3-ニトロ-1,8-ナフチリジン-2-オールは、様々なナフチリジン誘導体を合成するための前駆体として役立ちます。 これらの誘導体は、新しい合成方法を開発し、様々な分野で潜在的な用途を持つ新規化合物を創出するために貴重です .
抗菌活性
研究では、ナフチリジン誘導体による抗生物質活性の強化についても調査されています。研究では、E. coli、S. aureus、およびP. aeruginosaなどの多剤耐性株に対する抗菌活性が分析されており、抗生物質耐性に対処する上で重要です .
化学カタログ
最後に、3-ニトロ-1,8-ナフチリジン-2-オールは、その化学的特性と研究目的での入手可能性のためにカタログ化されています。 これには、研究者がその構造、特性、および潜在的な用途に関する情報にアクセスできる化学データベースへの登録が含まれます .
作用機序
Target of Action
1,8-naphthyridines, a class of compounds to which 3-nitro-1,8-naphthyridin-2-ol belongs, have been found to exhibit diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Mode of Action
It has been observed that 1,8-naphthyridines can interact with metal ions such as cu+ and cu2+, leading to the quenching of their fluorescence emission . This suggests that 3-Nitro-1,8-naphthyridin-2-ol may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the biological activities associated with 1,8-naphthyridines, it can be inferred that this compound may influence a variety of biochemical pathways, potentially including those involved in bacterial infection processes .
Result of Action
Given the biological activities associated with 1,8-naphthyridines, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
将来の方向性
The development of methods for the synthesis of 1,8-naphthyridines, including 3-Nitro-1,8-naphthyridin-2-ol, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The potential application of these drugs in neuro-inflammation is suggested, supporting further investigations of the effects of compounds in the therapy of MS, particularly on the aspects regarding activation and inflammation .
生化学分析
Biochemical Properties
3-Nitro-1,8-naphthyridin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . The compound’s interaction with PBPs can inhibit their activity, leading to antibacterial effects. Additionally, 3-Nitro-1,8-naphthyridin-2-ol has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of 3-Nitro-1,8-naphthyridin-2-ol on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, derivatives of 1,8-naphthyridine, including 3-Nitro-1,8-naphthyridin-2-ol, have shown potential in modulating immune responses by inhibiting cell proliferation and down-regulating pro-inflammatory cytokines such as TNF-α . These effects are crucial for its potential application in treating inflammatory and autoimmune diseases.
Molecular Mechanism
At the molecular level, 3-Nitro-1,8-naphthyridin-2-ol exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with PBPs inhibits bacterial cell wall synthesis, leading to antibacterial activity . Additionally, the compound can modulate gene expression by influencing transcription factors and signaling pathways, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-1,8-naphthyridin-2-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Nitro-1,8-naphthyridin-2-ol remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 3-Nitro-1,8-naphthyridin-2-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage thresholds and optimizing the therapeutic window is essential for its safe and effective use in clinical settings.
Metabolic Pathways
3-Nitro-1,8-naphthyridin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 3-Nitro-1,8-naphthyridin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these transport mechanisms is essential for developing targeted delivery strategies and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 3-Nitro-1,8-naphthyridin-2-ol plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
3-nitro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-5-2-1-3-9-7(5)10-8/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMGZKZEWMHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486343 | |
| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5174-89-0 | |
| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




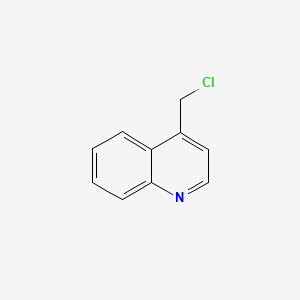

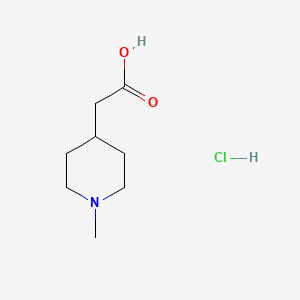

![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)

